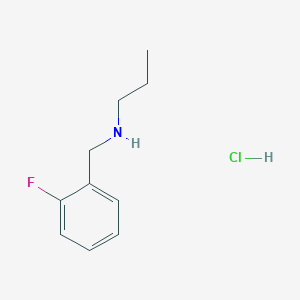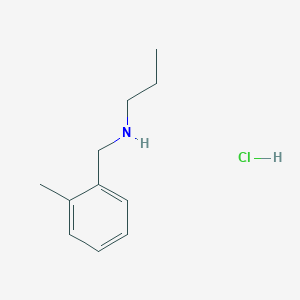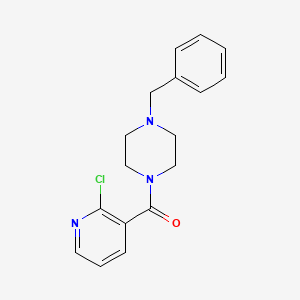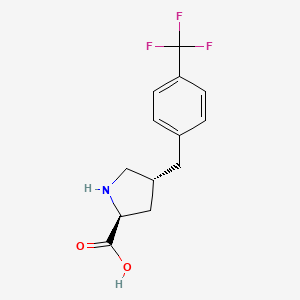
(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid, also known as PPAC, is a chiral amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Influenza Neuraminidase Inhibitors
The compound has been utilized in the design and synthesis of influenza neuraminidase inhibitors. These inhibitors show potent activity against influenza virus neuraminidase, a key enzyme in the virus's life cycle. An example is the synthesis of A-192558, a potent inhibitor, which demonstrated effective interactions with the enzyme's active site (Wang et al., 2001).
Aurora Kinase Inhibitor
This compound has applications in cancer treatment as part of an Aurora kinase inhibitor. Aurora kinases are essential for cell division, and their inhibition can be effective in treating cancers (ロバート ヘンリー,ジェームズ, 2006).
CC Chemokine Receptor 1 Antagonists
It has been involved in the synthesis of potent CCR1 antagonists intended for the treatment of rheumatoid arthritis. This involves the synthesis of compounds labeled with carbon-13, carbon-14, and tritium (Latli et al., 2018).
Beta-Peptide Oligomers
The compound plays a role in the synthesis of beta-peptide oligomers. These oligomers, which include 2,2-disubstituted pyrrolidine-4-carboxylic acid residues, have applications in biomedical fields due to their distinct conformational preferences and potential bioavailability (Huck & Gellman, 2005).
Quantum Mechanical Studies
It has been studied for its spectroscopic properties using FT-IR, NMR, UV techniques, and quantum chemical methods, indicating its potential in various chemical and pharmaceutical applications (Devi et al., 2020).
Reactive Extraction Applications
This compound is used in the reactive extraction of pyridine-2-carboxylic acid from dilute aqueous solutions. This process is significant in the production of pharmaceuticals and nutritional supplements (Datta & Kumar, 2014).
properties
IUPAC Name |
(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10-6-9(7-13-10)5-8-1-3-12-4-2-8/h1-4,9-10,13H,5-7H2,(H,14,15)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOPDYHAXAWSRC-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride](/img/structure/B3078168.png)
![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078179.png)

![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B3078193.png)




![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine](/img/structure/B3078217.png)

amine hydrochloride](/img/structure/B3078229.png)